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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B7826080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HIV protease inhibition

constant (Ki) of Lopinavir Metabolite M-1, an active metabolite of the antiretroviral drug

Lopinavir. This document details the quantitative data, experimental protocols, and metabolic

pathways relevant to the study of this compound.

Introduction
Lopinavir is a potent HIV-1 protease inhibitor that is co-administered with ritonavir, a

pharmacokinetic enhancer, to treat HIV-1 infection. Lopinavir undergoes extensive metabolism

in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This

metabolic process leads to the formation of several metabolites, among which Metabolite M-1

has been identified as an active inhibitor of the HIV protease. Understanding the inhibitory

potential of this metabolite is crucial for a complete picture of Lopinavir's in vivo activity and for

the development of future antiretroviral agents.

Quantitative Data Summary
The following table summarizes the key quantitative data for Lopinavir and its Metabolite M-1

regarding their inhibition of HIV protease and their antiviral activity.
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Compound Parameter Value
Cell Line (for
EC50)

Reference

Lopinavir
Ki (HIV-1

Protease)
1.3 - 3.6 pM - [1]

EC50 (Wild-Type

HIV-1)

10 - 27 nM (in

absence of

human serum)

Acutely infected

lymphoblastic

cell lines

[2]

EC50 (Wild-Type

HIV-1)

65 - 289 nM (in

presence of 50%

human serum)

Acutely infected

lymphoblastic

cell lines

[2]

Lopinavir

Metabolite M-1

Ki (HIV

Protease)
0.7 pM - [3]

EC50 1.413 µM MT-4 cells [3]

Lopinavir Metabolism and M-1 Formation
Lopinavir is extensively metabolized by CYP3A4 in the liver through oxidation. One of the

major metabolic pathways involves the oxidation of the lopinavir molecule to form the active

Metabolite M-1.[4][5] The co-administration of lopinavir with a low dose of ritonavir, a potent

inhibitor of CYP3A4, significantly slows down this metabolism, thereby increasing the plasma

concentration and therapeutic efficacy of lopinavir.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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